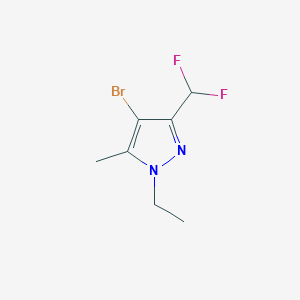

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole

描述

属性

IUPAC Name |

4-bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2N2/c1-3-12-4(2)5(8)6(11-12)7(9)10/h7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVDLGTDVGORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)F)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrazole precursor followed by the introduction of difluoromethyl, ethyl, and methyl groups through various organic reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of potentially hazardous chemicals.

化学反应分析

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated pyrazoles.

科学研究应用

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

- Anticancer Agents : Research indicates that pyrazole derivatives exhibit cytotoxicity against cancer cell lines.

- Anti-inflammatory Drugs : The compound's structure allows it to interact with biological pathways involved in inflammation, leading to potential therapeutic uses .

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole. The results demonstrated that certain derivatives were effective in inhibiting tumor growth in vitro, showcasing their potential as novel anticancer agents.

Research has suggested that compounds derived from this compound possess significant biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : Certain compounds act as inhibitors for enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Data Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Pathway | Reference |

|---|---|---|---|

| Derivative A | Anticancer | Breast Cancer Cells | |

| Derivative B | Antimicrobial | E. coli | |

| Derivative C | Enzyme Inhibition | COX Enzyme |

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the fine chemical industry for synthesizing agrochemicals and other specialty chemicals. Its ability to form stable intermediates makes it a valuable building block in chemical manufacturing processes.

作用机制

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Bromine Position : Bromine at position 4 is conserved in many analogs, contributing to halogen bonding and molecular weight .

- Fluorinated Groups : The target’s difluoromethyl (CF2H) offers moderate electron withdrawal compared to trifluoromethyl (CF3) in , balancing lipophilicity and metabolic stability .

- Alkyl Substituents: The ethyl group (Et) at position 1 in the target compound increases lipophilicity vs.

Electronic and Steric Effects

- Difluoromethyl vs.

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve halogen bonding interactions, as seen in antimicrobial chloro/bromo isostructural pairs .

生物活性

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole is a pyrazole derivative with potential biological activity that has garnered attention in pharmaceutical research. This compound, identified by its CAS number 1946817-16-8, exhibits a molecular formula of C7H9BrF2N2 and a molar mass of 239.06 g/mol. Its unique structure positions it as a candidate for various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Understanding the physicochemical properties of this compound is crucial for predicting its biological behavior. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrF2N2 |

| Molar Mass | 239.06 g/mol |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 259.4 ± 35.0 °C (Predicted) |

| pKa | -1.31 ± 0.10 (Predicted) |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound, through their ability to inhibit key oncogenic pathways. Research indicates that pyrazole derivatives can effectively target BRAF(V600E), EGFR, and other critical kinases involved in cancer progression. For instance, a series of pyrazole amide derivatives demonstrated significant inhibitory activity against BRAF(V600E), suggesting that modifications to the pyrazole core can enhance anticancer efficacy .

Anti-inflammatory and Antibacterial Properties

The anti-inflammatory activity of pyrazoles is well-documented, with compounds exhibiting the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro studies have shown that certain pyrazole derivatives can mitigate inflammation induced by lipopolysaccharides (LPS) . Additionally, some derivatives have demonstrated antibacterial properties, making them promising candidates for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents and difluoromethyl groups has been associated with enhanced biological activity across various studies. For example, modifications at the 3-position of the pyrazole ring have been linked to improved potency against specific targets .

Case Study 1: Antitumor Efficacy

In a study evaluating the effectiveness of various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231, researchers found that certain compounds exhibited significant cytotoxic effects when combined with doxorubicin, indicating a potential for synergistic therapeutic strategies . The study utilized fluorescence spectroscopy and transmission electron microscopy (TEM) to assess cell viability and mechanisms of action.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of a related pyrazole derivative, which was shown to significantly reduce LPS-induced NO production in macrophage cultures. This study emphasized the compound's potential as an anti-inflammatory agent in treating conditions characterized by excessive inflammation .

常见问题

Q. What are the key synthetic challenges in preparing 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole, and how can they be addressed?

The synthesis involves multi-step reactions, including bromination, alkylation, and introduction of the difluoromethyl group. Challenges include regioselectivity during bromination and stability of the difluoromethyl group under reaction conditions. For bromination, careful control of reaction temperature (0–5°C) and stoichiometric use of N-bromosuccinimide (NBS) in DMF can improve regioselectivity at the 4-position . The difluoromethyl group may require protection during alkylation steps to avoid side reactions. Ethylation at the 1-position can be achieved via nucleophilic substitution using ethyl iodide and a base like K₂CO₃ in acetonitrile .

Q. What analytical methods are recommended for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the difluoromethyl group (CF₂H) shows distinct splitting patterns in ¹H NMR (δ 5.8–6.2 ppm, triplet of quartets due to coupling with fluorine and adjacent protons) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–230 nm) is used to assess purity (>95%).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ = 279.06 for C₈H₁₁BrF₂N₂) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for functionalizing this pyrazole core in drug discovery?

Suzuki-Miyaura couplings are effective for introducing aryl/heteroaryl groups at the bromine position. Key parameters:

- Catalyst System: Use Pd(PPh₃)₄ or PdCl₂(dppf) with XPhos as a ligand to enhance reactivity .

- Solvent: A degassed mixture of DMF/H₂O (3:1) under inert atmosphere minimizes side reactions.

- Base: K₃PO₄ improves coupling efficiency for electron-deficient boronic acids . Example: Reaction with 4-fluorophenylboronic acid at 80°C for 12 hours yields 4-aryl derivatives with >80% conversion .

Q. What computational strategies predict the bioactivity of derivatives of this compound?

- Molecular Docking: Studies targeting enzymes like succinate dehydrogenase (SDH) reveal that the difluoromethyl group enhances binding via hydrophobic interactions. Pyrazole derivatives show potential as antifungal agents by disrupting SDH’s ubiquinone-binding site .

- Quantitative Structure-Activity Relationship (QSAR): Parameters like LogP (lipophilicity) and polar surface area (PSA) are modeled to optimize bioavailability. The difluoromethyl group increases LogP by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .

Q. How do substituent modifications impact the compound’s reactivity and biological activity?

- Electron-Withdrawing Groups (EWGs): The 3-(difluoromethyl) group deactivates the pyrazole ring, reducing electrophilic substitution but enhancing stability toward oxidation .

- Alkyl Chain Effects: Ethyl at the 1-position improves metabolic stability compared to methyl, as shown in cytochrome P450 inhibition assays .

- Bioactivity: Derivatives with 4-bromo substitution exhibit stronger antifungal activity (IC₅₀ = 1.2 µM against Candida albicans) compared to 5-bromo isomers (IC₅₀ = 8.7 µM) .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the pyrazole core?

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to protect the difluoromethyl group during alkylation .

- Low-Temperature Conditions: Conduct lithiation at −78°C to prevent ring-opening reactions .

- Catalytic Optimization: Additives like tetrabutylammonium iodide (TBAI) enhance solubility of inorganic bases in polar aprotic solvents .

Q. How can researchers validate the compound’s mode of action in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。